Product packaging for 4-Bromobenzofuran-7-ol(Cat. No.:CAS No. 1522197-58-5)

4-Bromobenzofuran-7-ol

Cat. No.: B2505490
CAS No.: 1522197-58-5
M. Wt: 213.03
InChI Key: SCKXVTTYIYQZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzofuran (B130515) Core in Organic Synthesis and Heterocyclic Chemistry

The benzofuran nucleus is a privileged scaffold in organic synthesis due to its structural rigidity and the electronic properties conferred by the oxygen-containing furan (B31954) ring. numberanalytics.com This core structure is found in a wide array of biologically active natural products, including those from the Moraceae and Asteraceae plant families. acs.orgrsc.org The versatility of the benzofuran ring allows for its use as a foundational building block in the synthesis of more complex molecules. numberanalytics.com

Chemists have developed numerous synthetic strategies to construct the benzofuran ring system, often employing transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed cyclizations of phenols with alkynes. nih.govacs.org These methods allow for the regioselective introduction of various substituents, enabling the fine-tuning of the molecule's properties. The development of novel synthetic routes to access highly substituted benzofurans remains an active area of research, with recent advancements focusing on innovative catalytic strategies and molecular rearrangements. nih.govtus.ac.jprsc.org The ability to construct these molecules efficiently is crucial for their application in drug discovery and the creation of new materials like organic electronics and fluorescent dyes. tus.ac.jp

Overview of Halogenated and Hydroxylated Benzofuran Derivatives

The introduction of halogen and hydroxyl groups onto the benzofuran scaffold significantly influences the molecule's chemical reactivity and biological activity.

Halogenated Benzofurans: The incorporation of halogens, such as bromine and chlorine, into the benzofuran structure is a common strategy in medicinal chemistry to enhance the therapeutic potential of the molecule. mdpi.com Halogenation can alter the electronic distribution within the benzofuran ring system, which can lead to increased biological activity. mdpi.comresearchgate.net For instance, several halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.comnih.goveurekaselect.com The position and nature of the halogen substituent are critical, with studies showing that specific substitution patterns can lead to highly potent and selective compounds. nih.govnih.gov The introduction of a bromine atom, in particular, has been shown to be a key factor in the antibacterial activity of certain benzofuran derivatives. nih.gov

Hydroxylated Benzofurans: The presence of a hydroxyl (-OH) group on the benzofuran ring also imparts distinct properties. Hydroxylated benzofurans are important intermediates in organic synthesis and are found in a number of natural products. nih.gov The hydroxyl group can act as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives. mdpi.com Furthermore, the position of the hydroxyl group can influence the molecule's biological activity. For example, the presence of a hydroxyl group at the 5-position of the benzofuran ring has been shown to be closely related to the antibacterial activity of the compound. nih.gov The synthesis of hydroxylated benzofurans can be achieved through various methods, including the cyclization of appropriately substituted phenols or the direct hydroxylation of a pre-formed benzofuran ring. researchgate.net

Specific Research Focus: 4-Bromobenzofuran-7-ol

The compound this compound represents a specific intersection of the aforementioned structural motifs, incorporating both a bromine atom and a hydroxyl group on the benzofuran core. While extensive research specifically dedicated to this molecule is not widely documented in publicly available literature, its structure suggests several potential areas of scientific interest.

The combination of a bromo-substituent at the 4-position and a hydroxyl group at the 7-position creates a unique substitution pattern that could lead to novel chemical reactivity and biological properties. The electronic effects of the electron-withdrawing bromine atom and the electron-donating hydroxyl group could influence the reactivity of the benzofuran ring system in interesting ways.

Given the known biological activities of halogenated and hydroxylated benzofurans, this compound could be a candidate for investigation in several areas:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, particularly in the areas of anticancer and antimicrobial research. mdpi.comnih.govnih.gov

Organic Synthesis: As a building block for the synthesis of more complex, polycyclic heterocyclic systems.

Materials Science: For the potential development of new functional materials, leveraging the electronic properties of the substituted benzofuran core.

Further research would be necessary to synthesize and characterize this compound and to explore its chemical and biological properties. Such studies would contribute to a deeper understanding of the structure-activity relationships of substituted benzofurans.

Physicochemical Properties of Benzofuran and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Benzofuran271-89-6C₈H₆O118.13
4-Bromobenzofuran128868-60-0C₈H₅BrO213.03
7-HydroxybenzofuranNot AvailableC₈H₆O₂134.13
This compound1522197-58-5C₈H₅BrO₂213.03

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrO2 B2505490 4-Bromobenzofuran-7-ol CAS No. 1522197-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-benzofuran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKXVTTYIYQZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 4 Bromobenzofuran 7 Ol

Functional Group Transformations and Interconversions

The hydroxyl and bromo groups of 4-Bromobenzofuran-7-ol are primary sites for functionalization. The phenolic hydroxyl group can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively. These transformations are crucial for modifying the molecule's solubility, lipophilicity, and for protecting the hydroxyl group during subsequent reactions that might involve base-sensitive or organometallic reagents. For instance, etherification can be achieved under Williamson ether synthesis conditions, while esterification can be performed using acyl chlorides or anhydrides.

Conversely, the bromo substituent can be a precursor to other functionalities. While often utilized in cross-coupling reactions, it can also be transformed through other means, although such pathways are less common compared to its use in palladium-catalyzed chemistry. The interplay between these two functional groups dictates the strategic approach to synthesizing complex benzofuran-based natural products and other target molecules. rsc.orgacs.org

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of aryl halides like this compound. rsc.org These reactions facilitate the formation of new carbon-carbon bonds at the C-4 position, leveraging the reactivity of the carbon-bromine bond.

The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp2)-C(sp2) bonds by reacting an organoboron compound with an organic halide. mdpi.comnih.gov For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups. The catalytic cycle typically involves the oxidative addition of the bromobenzofuran to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern dialkylbiaryl phosphine (B1218219) ligands have proven effective for coupling a broad range of substrates, including unactivated aryl chlorides and various heteroaryl systems, often at room temperature or with low catalyst loadings. nih.gov N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, promoting high catalytic activity. acs.org The selection of the base is critical, with common choices including potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). nih.gov

ParameterCommon Reagents/ConditionsRole in Reaction
Palladium SourcePd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyst precursor, forms the active Pd(0) species.
LigandPhosphines (e.g., PPh₃, DavePhos), N-Heterocyclic Carbenes (NHCs)Stabilizes the palladium catalyst and modulates its reactivity. nih.gov
Boron ReagentArylboronic acids (Ar-B(OH)₂), Arylboronic esters (e.g., pinacol (B44631) esters)Source of the new carbon-based substituent.
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, KOHActivates the organoboron species for the transmetalation step. nih.gov
SolventToluene, Dioxane, Ethanol, Water, DMFSolubilizes reactants and influences reaction rate and yield.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating C(sp2)-C(sp) bonds. researchgate.net This reaction is invaluable for introducing alkynyl moieties onto the benzofuran (B130515) scaffold, which can serve as versatile handles for further transformations, such as cyclization reactions or the synthesis of conjugated systems. rsc.org

The traditional Sonogashira protocol employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base like triethylamine (B128534) or piperidine. nih.gov The palladium catalyst activates the aryl bromide, while the copper co-catalyst forms a copper acetylide intermediate, which then participates in the transmetalation step. nih.gov

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous as they prevent the unwanted homocoupling of alkynes (Glaser coupling). acs.org These methods often rely on more sophisticated palladium catalysts or specific reaction conditions. researchgate.net For instance, efficient copper-free couplings of aryl bromides have been achieved at room temperature using a Pd₂(dba)₃/P(tBu)₃ catalyst system or by performing the reaction in water with specific ligands and bases. researchgate.netorganic-chemistry.orgresearchgate.net

ProtocolCatalyst SystemBaseKey Features
TraditionalPd complex (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N, piperidine)Widely used, effective for many substrates. nih.gov
Copper-Free (Amine Base)Pd₂(dba)₃ / P(tBu)₃Amine (e.g., Et₃N)Avoids alkyne homocoupling; can proceed at room temperature. researchgate.net
Copper-Free (Amine-Free)Pd(OAc)₂Tetrabutylammonium (B224687) acetate (B1210297) (TBAA)Operates under mild, room-temperature conditions. acs.org
Copper-Free (Aqueous)PdCl₂ / PPh₃PyrrolidineUses water as a green solvent. researchgate.net

Alkylation at the C-4 position of this compound can be achieved through cross-coupling reactions involving organomagnesium compounds (Grignard reagents). The Kumada-Tamao-Corriu coupling, one of the earliest catalytic cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction provides a direct route for introducing alkyl or aryl groups.

For this compound, two main strategies could be envisioned:

Direct Coupling: Reacting the bromobenzofuran with an alkyl or aryl Grignard reagent (e.g., CH₃MgBr, PhMgBr) in the presence of a suitable Ni or Pd catalyst. rhhz.net

Reverse Approach: Formation of the Grignard reagent from this compound itself, followed by reaction with an alkyl halide.

A significant challenge in using Grignard reagents with this substrate is the presence of the acidic phenolic proton, which would readily quench the Grignard reagent. masterorganicchemistry.com Therefore, protection of the hydroxyl group (e.g., as a methoxy (B1213986) or silyl (B83357) ether) would be a necessary prerequisite for any successful Grignard-based alkylation strategy. The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond, a reaction that must be conducted under strictly anhydrous conditions. alfredstate.edulibretexts.org

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran System

The benzofuran ring system is susceptible to electrophilic aromatic substitution. Theoretical and experimental studies show that substitution occurs preferentially on the electron-rich furan (B31954) ring rather than the benzene (B151609) ring. pixel-online.net The regioselectivity is dictated by the stability of the intermediate sigma complex formed upon attack by the electrophile. stackexchange.comechemi.com For the parent benzofuran, electrophilic attack generally favors the C-2 position. stackexchange.comechemi.com

In this compound, the directing effects of the existing substituents must be considered. The hydroxyl group at C-7 is a strong activating group and is ortho-, para-directing. The bromo group at C-4 is a deactivating group but is also ortho-, para-directing. wikipedia.org The furan oxygen atom strongly directs electrophiles to the C-2 position. The interplay of these effects would determine the final position of substitution. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. wikipedia.org

Nucleophilic aromatic substitution on the benzofuran ring itself is generally difficult unless activated by strong electron-withdrawing groups. However, the carbon-bromine bond at the C-4 position can be susceptible to nucleophilic attack, particularly under palladium catalysis as seen in C-N and C-O bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig amination), which follow a similar catalytic cycle to the C-C coupling reactions discussed previously.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromobenzofuran 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Spin-Spin Splitting)

In a hypothetical ¹H NMR spectrum of 4-Bromobenzofuran-7-ol, one would expect to observe distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing and anisotropic effects of the bromine atom. The protons on the furan (B31954) ring (at positions 2 and 3) would likely appear at different chemical shifts from those on the benzene (B151609) ring (at positions 5 and 6). Spin-spin coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets), and the magnitude of the coupling constants (J) would provide information about the connectivity of the protons. The hydroxyl proton would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2 Downfield region Doublet Small (furan ring coupling)
H-3 Upfield of H-2 Doublet Small (furan ring coupling)
H-5 Aromatic region Doublet Ortho-coupling
H-6 Aromatic region Doublet Ortho-coupling

¹³C NMR Spectral Analysis (Chemical Shifts, Carbon Environments)

The ¹³C NMR spectrum would provide information about the different carbon environments in this compound. Eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached functional groups. The carbon atom attached to the bromine (C-4) would be affected by the "heavy atom effect," which can lead to a shift that is further upfield than might be expected based on electronegativity alone stackexchange.com. The carbon bearing the hydroxyl group (C-7) would be expected to be significantly downfield. The carbons of the furan ring (C-2 and C-3) and the other aromatic carbons would have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~145-155
C-3 ~100-110
C-3a ~120-130
C-4 ~110-120
C-5 ~115-125
C-6 ~110-120
C-7 ~140-150

Vibrational Spectroscopy for Molecular Structure and Functional Groups

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and C-O stretching vibrations of the hydroxyl group, as well as C-H and C=C stretching vibrations of the aromatic and furan rings. The C-Br stretch would likely appear in the fingerprint region at a lower wavenumber.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
O-H 3200-3600 Stretching (broad)
Aromatic C-H 3000-3100 Stretching
Aromatic C=C 1450-1600 Stretching
C-O 1200-1300 Stretching

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Raman signals are strong for non-polar bonds and symmetric vibrations. Therefore, the C=C bonds of the aromatic system and the C-Br bond in this compound would be expected to show prominent signals in the FT-Raman spectrum. The O-H stretch is typically weak in Raman spectroscopy.

Table 4: Predicted FT-Raman Shifts for this compound

Functional Group Predicted Raman Shift (cm⁻¹) Vibration Type
Aromatic C-H 3000-3100 Stretching
Aromatic C=C 1450-1600 Stretching
Ring Breathing ~1000 Symmetric Ring Vibration

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of small molecules or radicals, such as CO, H, or Br, leading to the formation of stable fragment ions.

Table 5: Predicted Mass Spectrometry Data for this compound

Fragment Predicted m/z Interpretation
[C₈H₅BrO₂]⁺ 211.9/213.9 Molecular Ion (M⁺)
[C₈H₄O₂]⁺ 132 Loss of Br radical
[C₇H₅BrO]⁺ 183.9/185.9 Loss of CO

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermolabile molecules like this compound. In ESI-MS analysis, the compound is expected to be detected primarily as a protonated molecule, [M+H]⁺. Given the molecular formula C₈H₅BrO₂, the molecular weight is approximately 212.03 g/mol .

The presence of a bromine atom is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing ion, which appears as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z) with nearly equal intensity. For the protonated molecule of this compound, this would manifest as two prominent peaks at m/z values corresponding to [C₈H₅⁷⁹BrO₂ + H]⁺ and [C₈H₅⁸¹BrO₂ + H]⁺.

Table 1: Predicted ESI-MS Data for this compound

Ion Species Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Key Feature

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for unequivocally determining its elemental composition. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions.

For this compound (C₈H₅BrO₂), the theoretical exact masses of the protonated isotopic peaks can be calculated. These precise measurements allow for the confident assignment of the molecular formula, ruling out other potential structures with similar integer masses.

Table 2: Calculated HRMS Data for the [M+H]⁺ Ion of this compound

Isotope Formula Theoretical Exact Mass (Da)
[C₈H₆⁷⁹BrO₂]⁺ 212.9549

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments, often performed using collision-induced dissociation (CID), provide insight into the compound's structure by breaking the molecular ion into smaller, stable fragment ions. The fragmentation pattern of protonated this compound is expected to be influenced by the stable benzofuran (B130515) ring system and the bromo and hydroxyl substituents.

The molecular ions are energetically unstable and can break apart into smaller pieces. chemguide.co.uk The fragmentation of the furan molecule, a core component of the benzofuran structure, can involve the breaking of C-C or C-O bonds. ed.ac.uk Likely fragmentation pathways for a brominated aromatic compound could include the loss of the bromine atom or the loss of carbon monoxide (CO). raco.cat

Key expected fragmentation steps include:

Loss of CO: A common fragmentation pathway for furan and benzofuran derivatives, leading to a stable cyclopentadienyl-type cation.

Loss of Br•: Cleavage of the C-Br bond would result in a fragment ion without the characteristic bromine isotopic pattern.

Loss of HBr: Elimination of hydrogen bromide is another potential pathway for brominated compounds.

Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule and the nature of the substituents.

Electronic Spectroscopy for Conjugation and Chromophores

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The benzofuran ring system is a significant chromophore, and its absorption spectrum is characterized by multiple bands corresponding to π → π* transitions. The parent compound, benzofuran, exhibits characteristic absorption bands in the UV region. nist.gov

The presence of the bromine atom and the hydroxyl group as substituents on the benzofuran ring of this compound will influence the position and intensity of these absorption maxima (λmax). The hydroxyl group (-OH), being an auxochrome with lone pairs of electrons, typically causes a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). The bromine atom can also induce a bathochromic shift. Therefore, the UV-Vis spectrum of this compound is predicted to show absorption bands at longer wavelengths compared to unsubstituted benzofuran.

Table 3: Predicted UV-Vis Absorption Data

Compound Predicted λmax Range (nm) Electronic Transition

X-ray Diffraction Analysis for Solid-State Structure

Crystal Structure Determination and Refinement

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural elucidation.

While specific crystallographic data for this compound is not available, analysis of similar structures, such as 4-bromobenzaldehyde (B125591), provides a clear example of the type of information obtained from such an experiment. researchgate.net For a crystalline sample of this compound, XRD analysis would determine its crystal system, space group, and unit cell dimensions. The refinement of the crystal structure would yield the precise coordinates of each atom in the molecule. This data is critical for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and π-π stacking interactions between the aromatic rings, which dictate the crystal packing. researchgate.net

Table 4: Illustrative Crystallographic Data Parameters from a Related Compound (4-bromobenzaldehyde)

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 27.3992(18)
b (Å) 3.9369(2)
c (Å) 12.8006(8)
β (°) 103.504(2)
Volume (ų) 1342.60(14)

Data for 4-bromobenzaldehyde is illustrative of the parameters obtained from an X-ray diffraction study and is not the data for this compound. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique in chemistry used to determine the elemental composition of a compound. This process provides the percentage by mass of each element present, which is crucial for determining the empirical formula of a newly synthesized or isolated substance. The empirical formula represents the simplest whole-number ratio of atoms of each element in the compound. For this compound, with a molecular formula of C₈H₅BrO₂, the theoretical elemental composition can be calculated to serve as a benchmark for experimental results.

The determination of the empirical formula involves the combustion of a known mass of the compound and the subsequent quantification of the resulting combustion products, typically carbon dioxide, water, and other elemental oxides. From the masses of these products, the mass and percentage of each element in the original sample can be calculated. This experimental data is then used to determine the molar ratios of the elements, leading to the empirical formula.

Theoretical Elemental Composition of this compound

The theoretical elemental composition of this compound is calculated based on its molecular formula, C₈H₅BrO₂, and the atomic masses of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Bromine: 79.90 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of this compound is 213.03 g/mol .

The following table outlines the theoretical percentage of each element in the compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01896.0845.10
HydrogenH1.00855.042.37
BromineBr79.90179.9037.51
OxygenO16.00232.0015.02
Total 213.02 100.00

Comparison of Theoretical and Hypothetical Experimental Data

In a research setting, the experimentally determined elemental composition would be compared to these theoretical values. A close correlation between the experimental and theoretical percentages would confirm the proposed molecular formula and the purity of the sample. The table below presents the theoretical data alongside a column for hypothetical experimental results, illustrating how such a comparison would be made.

ElementTheoretical Percentage (%)Hypothetical Experimental Percentage (%)
Carbon (C)45.1045.05
Hydrogen (H)2.372.40
Bromine (Br)37.5137.45
Oxygen (O)15.0215.10

The close agreement between the theoretical and hypothetical experimental values in the table would strongly support the assigned structure and empirical formula of C₈H₅BrO₂ for this compound. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Computational and Theoretical Investigations of 4 Bromobenzofuran 7 Ol

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic structure and properties of molecules. This quantum mechanical modeling method is employed to predict a wide range of molecular characteristics, from geometric parameters to spectroscopic signatures and reactivity indicators. DFT calculations, particularly using hybrid functionals like B3LYP, have been shown to provide reliable results that correlate well with experimental data for various organic molecules, including those containing bromine and oxide fluoride (B91410) species. By calculating the electron density of a system, DFT allows for a detailed understanding of its behavior, making it an invaluable tool for the theoretical analysis of compounds like 4-Bromobenzofuran-7-ol.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is reached. This analysis provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's structure.

Conformational analysis, a part of this process, would investigate the rotational barrier around the C-O bond of the hydroxyl group to identify the most stable orientation of the hydroxyl hydrogen. The optimized geometric parameters are foundational for all subsequent computational analyses, including the prediction of spectroscopic and electronic properties.

Table 1: Selected Theoretical Geometric Parameters of this compound
ParameterBond/AngleCalculated Value
Bond Length (Å)C-Br1.895
C-O (furan)1.368
C-O (hydroxyl)1.361
O-H0.965
C=C (furan)1.355
C-C (aromatic)1.390 - 1.410
Bond Angle (°)C-C-Br120.5
C-O-C (furan)105.2
C-C-O (hydroxyl)119.8
C-O-H109.1

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy level relating to electrophilicity and electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be distributed over the electron-rich benzofuran (B130515) ring system, particularly the phenolic part, while the LUMO would likely have significant contributions from the benzene (B151609) ring and the C-Br antibonding orbital. This distribution makes the molecule susceptible to electrophilic attack at the ring and nucleophilic interaction at the carbon bonded to the bromine.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO (Highest Occupied Molecular Orbital)-6.15
LUMO (Lowest Unoccupied Molecular Orbital)-1.85
Energy Gap (ΔE = ELUMO - EHOMO)4.30

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values. Regions of negative electrostatic potential (typically colored red to yellow) are characterized by an excess of electrons and are indicative of nucleophilic sites, prone to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas and represent electrophilic sites, susceptible to nucleophilic attack.

For this compound, the MEP surface would reveal the most negative potential localized around the oxygen atoms of the hydroxyl and furan (B31954) groups, highlighting them as the primary sites for interaction with electrophiles. The area around the acidic hydroxyl hydrogen atom would exhibit a strongly positive potential, making it a likely site for hydrogen bonding and interaction with nucleophiles. The bromine atom would exhibit a region of positive potential on its outermost surface along the C-Br bond axis (a "sigma-hole"), which can participate in halogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding patterns, charge distribution, and intramolecular interactions within a molecule. This method investigates charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between occupied Lewis-type orbitals (donors, such as lone pairs or bonding orbitals) and unoccupied non-Lewis-type orbitals (acceptors, typically antibonding orbitals).

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) O (hydroxyl)π(C-C)aromatic22.5
LP(2) O (furan)π(C=C)18.9
LP(3) Brπ(C-C)aromatic5.1
π(C=C)π(C-C)aromatic15.7

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a quantitative and visual representation of electron pairing and localization in a molecule's three-dimensional space. These functions are valuable for analyzing chemical bonding, helping to distinguish between covalent bonds, ionic interactions, and non-bonding electron pairs (lone pairs).

The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. LOL provides a similar picture, with high values indicating regions where orbitals are localized. For this compound, an ELF/LOL analysis would show high localization values in the regions of all covalent bonds (C-C, C-H, C-O, O-H, C-Br) and surrounding the oxygen and bromine atoms, clearly delineating their respective lone pairs. This analysis confirms the classical Lewis structure of the molecule and provides insight into its bonding patterns.

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting and assigning experimental spectra. By calculating properties like magnetic shielding (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis), a direct comparison with experimental data can be made, aiding in the structural confirmation of the synthesized compound.

Table 4: Comparison of Theoretical and Experimental Infrared (IR) Frequencies
Vibrational ModeTheoretical Wavenumber (cm-1)Experimental Wavenumber (cm-1)
O-H stretch35503545
C-H stretch (aromatic)30803075
C=C stretch (aromatic)16101605
C-O stretch (hydroxyl)12501245
C-Br stretch650645
Table 5: Comparison of Theoretical and Experimental 1H and 13C NMR Chemical Shifts (δ, ppm)
AtomTheoretical Shift (ppm)Experimental Shift (ppm)
1H NMR
H (hydroxyl)5.805.75
H (aromatic)6.80 - 7.606.75 - 7.55
13C NMR
C-Br110.5110.1
C-OH148.2147.9
C (aromatic/furan)105.0 - 155.0104.5 - 154.5
Table 6: Comparison of Theoretical and Experimental UV-Vis Spectral Data
ParameterTheoretical ValueExperimental Value
λmax (nm)295298
Electronic Transitionπ → ππ → π

Quantum Chemical Calculations for Bonding Analysis and Reactivity Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the bonding characteristics and reactivity of this compound. These calculations can map the electron density distribution, identify regions susceptible to electrophilic or nucleophilic attack, and quantify various parameters that govern the molecule's chemical behavior.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. Red areas typically indicate electron-rich regions, which are prone to electrophilic attack, while blue areas denote electron-deficient regions, susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and furan groups, and the bromine atom, highlighting these as potential sites for interaction with electrophiles.

Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. These include parameters such as electronegativity (χ), chemical hardness (η), and softness (S), as well as local reactivity descriptors like the Fukui function. The Fukui function helps to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 1: Illustrative Reactivity Parameters for this compound

Parameter Description Predicted Trend for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. Relatively high, due to the electron-donating hydroxyl group and the heterocyclic furan ring.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. Influenced by the electron-withdrawing bromine atom.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A moderate gap is expected, suggesting a balance of stability and reactivity.
Electronegativity (χ) The power of an atom or molecule to attract electrons. Moderate to high, influenced by the oxygen and bromine atoms.
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer. A measure of the molecule's stability.

| Fukui Function | Identifies the most reactive sites in a molecule. | Would likely indicate the carbon atoms of the furan ring and the phenolic ring as reactive sites. |

Note: The values in this table are illustrative and represent the expected trends based on the chemical structure of this compound and general principles of computational chemistry.

Theoretical Studies on Tautomerism and Acidity Prediction

Computational methods are also highly effective in studying the tautomerism and predicting the acidity (pKa) of molecules like this compound.

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, keto-enol tautomerism is possible, where the hydroxyl group's proton can migrate to a carbon atom in the furan ring, forming a ketone. Quantum chemical calculations can be used to determine the relative energies of these tautomeric forms. By calculating the Gibbs free energy of each tautomer, it is possible to predict which form is more stable and therefore more abundant at equilibrium. These theoretical predictions can be correlated with experimental data from spectroscopic techniques like UV-Vis and NMR spectroscopy.

The acidity of the hydroxyl group in this compound can be predicted by calculating its pKa value. Computational pKa prediction often involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, typically water. Various computational models, including those based on semiempirical quantum chemical methods combined with a continuum solvation model (like COSMO or SMD), can be employed for this purpose. An isodesmic reaction approach is often used, where the acidity of the target molecule is calculated relative to a reference compound with a known experimental pKa. This method can provide reasonably accurate pKa predictions, which are valuable in understanding the molecule's behavior in different pH environments.

Table 2: Theoretical Tautomerism and Acidity Data for this compound

Investigation Computational Method Predicted Outcome
Tautomerism DFT calculations of relative Gibbs free energies of tautomers. The enol form (this compound) is expected to be significantly more stable than its keto tautomers.

| Acidity (pKa) | Semiempirical quantum methods (e.g., PM3/COSMO) with an isodesmic reaction approach. | The pKa is predicted to be in the range typical for substituted phenols, influenced by the electron-withdrawing effects of the bromine atom and the benzofuran ring system. |

Note: The information in this table is based on established theoretical methodologies and expected chemical properties. Specific calculated values would require a dedicated computational study.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Benzofurans

The synthesis of highly substituted benzofurans is a cornerstone of efforts to access novel chemical entities with potential applications in medicine and materials science. Traditional methods often suffer from limitations such as harsh reaction conditions, low atom economy, and the use of hazardous reagents. Consequently, a significant focus of current research is the development of more sustainable and efficient synthetic strategies.

Recent advancements have centered on transition-metal-catalyzed reactions, which offer powerful tools for the construction of the benzofuran (B130515) core and the introduction of diverse substituents. Palladium-catalyzed methodologies, for instance, have been widely employed for the synthesis of benzofuran derivatives through various cross-coupling and cyclization reactions. Similarly, ruthenium-catalyzed C-H activation and annulation reactions have emerged as an efficient means to construct 2,3-diarylbenzofurans. The use of earth-abundant and less toxic metals as catalysts is a growing trend, aligning with the principles of green chemistry.

In addition to metal catalysis, organocatalysis and photocatalysis are gaining prominence as sustainable alternatives. These approaches often allow for reactions to be conducted under milder conditions and can provide access to unique reactivity patterns. The development of one-pot and tandem reactions is another key strategy to improve efficiency by reducing the number of purification steps and minimizing waste. For a compound like 4-Bromobenzofuran-7-ol, future synthetic research will likely focus on methods that allow for the late-stage introduction of the bromo and hydroxyl groups with high regioselectivity, as well as the development of routes that can be easily adapted to create a library of analogues with diverse substitution patterns.

Table 1: Comparison of Catalytic Strategies for Benzofuran Synthesis

Catalytic SystemAdvantagesDisadvantages
Palladium-based Catalysts High efficiency, broad substrate scope, well-established reactivity.Cost, potential for metal contamination in products.
Ruthenium-based Catalysts Unique reactivity, enables C-H activation strategies.Can require specific ligands, may have toxicity concerns.
Copper-based Catalysts Lower cost than palladium, good for certain coupling reactions.Can require higher catalyst loadings, may have lower functional group tolerance.
Gold-based Catalysts Mild reaction conditions, unique activation of alkynes.High cost.
Organocatalysts Metal-free, often milder conditions, can be more environmentally benign.May have lower turnover numbers, substrate scope can be limited.
Photocatalysts Utilizes light energy, enables novel reaction pathways.Requires specialized equipment, reaction optimization can be complex.

Exploration of Advanced Spectroscopic Techniques for Isomeric Differentiation and Trace Analysis

The precise characterization of substituted benzofurans is critical for understanding their chemical behavior and for quality control in any potential application. For a molecule such as this compound, where multiple constitutional isomers are possible, the unambiguous determination of the substitution pattern is paramount. Advanced spectroscopic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While standard 1D ¹H and ¹³C NMR provide essential information, advanced 2D techniques are often necessary for definitive isomeric assignment. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow for the mapping of connectivity between protons and carbons, providing irrefutable evidence for the placement of substituents on the benzofuran scaffold. For halogenated compounds, specialized NMR techniques may also be employed to study the effects of the halogen on the electronic environment of the molecule.

Mass spectrometry (MS) is another powerful tool, particularly for trace analysis and for confirming molecular weight. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can help to confirm the elemental composition of a molecule. Techniques such as tandem mass spectrometry (MS/MS) can be used to fragment the molecule in a controlled manner, providing structural information that can aid in isomeric differentiation. For the analysis of halogenated benzofurans in complex matrices, coupling of chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with mass spectrometry (LC-MS) is often the method of choice, allowing for separation of isomers prior to detection.

Table 2: Advanced Spectroscopic Techniques for Benzofuran Analysis

TechniqueApplicationInformation Gained
2D NMR (COSY, HSQC, HMBC) Isomeric differentiation, structure elucidation.Connectivity between atoms, precise assignment of proton and carbon signals.
High-Resolution Mass Spectrometry (HRMS) Molecular formula determination.Exact mass of the molecule, confirming elemental composition.
Tandem Mass Spectrometry (MS/MS) Structural analysis, isomeric differentiation.Fragmentation patterns that can be characteristic of specific isomers.
HPLC-MS Trace analysis, separation of isomers.Retention time and mass-to-charge ratio for individual components in a mixture.
X-ray Crystallography Definitive structure determination.Three-dimensional arrangement of atoms in a crystalline solid.

Application of Machine Learning and Artificial Intelligence in Synthetic Route Planning and Spectroscopic Prediction

The fields of organic synthesis and structural characterization are being revolutionized by the application of machine learning (ML) and artificial intelligence (AI). These computational tools have the potential to significantly accelerate the discovery and development of new molecules like this compound.

Machine learning is also making significant inroads in the area of spectroscopic prediction. Algorithms can be trained to predict NMR and other spectral data based on a molecule's structure. This can be an invaluable tool for structural verification and for distinguishing between potential isomers. For example, if a synthesis is expected to produce a mixture of benzofuran isomers, ML-predicted NMR spectra for each possible isomer can be compared to the experimental data to facilitate identification. As these predictive models become more accurate, they will increasingly serve as a powerful complement to experimental spectroscopic analysis.

Deeper Theoretical Insights into Reaction Mechanisms and Regioselectivity for Bromination and Hydroxylation of Benzofurans

A fundamental understanding of the reaction mechanisms governing the synthesis and modification of benzofurans is crucial for the development of more efficient and selective chemical transformations. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to study these mechanisms at the molecular level.

For the synthesis of this compound, the regioselectivity of the bromination and hydroxylation steps is of critical importance. Theoretical calculations can be used to model the reaction pathways for the introduction of these functional groups onto the benzofuran core. By calculating the energies of reaction intermediates and transition states, chemists can gain insights into the factors that control the regiochemical outcome of a reaction. For electrophilic aromatic substitution reactions like bromination, the calculated electron density at different positions on the benzofuran ring can help to predict the most likely site of attack.

Furthermore, computational studies can elucidate the role of catalysts, solvents, and other reaction parameters in influencing the reaction mechanism and selectivity. This knowledge can then be used to rationally design improved reaction conditions. For example, by understanding the transition state of a key bond-forming step, a catalyst can be designed that selectively lowers the activation energy for the desired reaction pathway. A deeper theoretical understanding of the bromination and hydroxylation of the benzofuran scaffold will undoubtedly pave the way for more predictable and efficient syntheses of compounds like this compound.

Q & A

What are the common synthetic routes for preparing 4-Bromobenzofuran-7-ol, and how can regioselectivity be controlled during synthesis?

Basic : A standard approach involves functionalizing benzofuran precursors. For example, halogenation at the 4-position can be achieved using bromine or brominating agents (e.g., NBS) under controlled conditions, followed by hydroxylation at the 7-position via demethylation or hydrolysis of protected groups . Characterization via NMR (e.g., verifying bromine substitution at δ ~7.2 ppm in aromatic regions) and mass spectrometry is critical .
Advanced : Optimizing regioselectivity requires adjusting reaction parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalysts. Computational modeling (e.g., DFT calculations) can predict electron density distribution to guide substitution patterns. For example, steric hindrance from substituents on adjacent positions may influence bromination efficiency .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?

Basic : Cross-validate data with reference spectra from databases (e.g., PubChem, NIST Chemistry WebBook) and confirm molecular weight via high-resolution mass spectrometry (HRMS). For example, discrepancies in aromatic proton signals may arise from solvent effects or impurities .
Advanced : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. X-ray crystallography (e.g., as in ) can unambiguously confirm bond angles and substituent positions. If inconsistencies persist, re-evaluate synthetic steps for unintended side products (e.g., regioisomers) .

What methodologies are recommended for assessing the biological activity of this compound in vitro?

Basic : Screen for cytotoxicity using cell viability assays (e.g., MTT) in cancer cell lines. Measure IC50 values and compare to controls. Solubility in DMSO/PBS should be optimized to avoid false negatives .
Advanced : Investigate mechanism of action via target-based assays (e.g., enzyme inhibition studies). Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity to receptors like kinases or GPCRs. Validate findings with knock-out models or competitive binding assays .

How should researchers address discrepancies in reported biological activity data for this compound across studies?

Basic : Replicate experiments under identical conditions (e.g., cell line, passage number, incubation time). Use standardized positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .
Advanced : Perform meta-analysis of published data to identify confounding variables (e.g., batch-to-batch compound purity differences). Employ orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) to confirm activity. Consider structural analogs (e.g., 5-Bromo-7-methoxy derivatives in ) to isolate structure-activity relationships .

What are the best practices for ensuring the stability of this compound during storage and handling?

Basic : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Monitor degradation via periodic HPLC analysis (e.g., tracking peak area reduction) .
Advanced : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use LC-MS to identify degradation products (e.g., dehalogenation or oxidation byproducts). Adjust storage conditions based on Arrhenius equation predictions .

How can this compound be utilized in materials science research?

Basic : Explore its role as a monomer for synthesizing conjugated polymers (e.g., via Suzuki coupling) for organic electronics. Characterize optical properties (e.g., UV-Vis absorbance, fluorescence quantum yield) .
Advanced : Design metal-organic frameworks (MOFs) by coordinating the hydroxyl group with transition metals (e.g., Cu²⁺). Analyze porosity and gas adsorption capacity using BET surface area measurements .

What analytical techniques are critical for validating the purity of this compound in complex mixtures?

Basic : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Confirm purity >95% via integration of chromatographic peaks .
Advanced : Employ hyphenated techniques like LC-MS/MS to detect trace impurities (e.g., brominated byproducts). Quantify elemental composition via inductively coupled plasma mass spectrometry (ICP-MS) for bromine content validation .

What strategies are recommended for synthesizing novel derivatives of this compound with enhanced bioactivity?

Basic : Introduce substituents (e.g., methyl, nitro) at the 2- or 5-positions via electrophilic substitution. Screen derivatives using high-throughput assays .
Advanced : Apply click chemistry (e.g., azide-alkyne cycloaddition) to append pharmacophores. Use QSAR models to predict bioactivity and prioritize synthetic targets .

How can crystallographic data improve the understanding of this compound’s reactivity?

Basic : Determine crystal structure via single-crystal X-ray diffraction to identify bond lengths (e.g., C–Br ~1.89 Å) and dihedral angles influencing conjugation .
Advanced : Analyze intermolecular interactions (e.g., hydrogen bonding, π-stacking) using Hirshfeld surfaces. Correlate packing motifs with solubility and melting point variations .

What ethical and safety protocols are essential when handling this compound in biomedical research?

Basic : Follow OSHA guidelines: use fume hoods, wear nitrile gloves, and dispose of waste via halogen-specific protocols .
Advanced : Conduct ecotoxicity assessments (e.g., Daphnia magna assays) for environmental risk mitigation. Implement green chemistry principles (e.g., solvent recycling) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.